molecular formula C57H75F12N9O24 B610321 Vipivotide tetraxetan CAS No. 1702967-37-0

Vipivotide tetraxetan

カタログ番号 B610321
CAS番号: 1702967-37-0
分子量: 1498.25
InChIキー: JBHPLHATEXGMQR-LFWIOBPJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vipivotide tetraxetan, also known as Lutetium (177Lu) vipivotide tetraxetan or PSMA-617, is a radiopharmaceutical medication used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC) . It is a radioconjugate composed of PSMA-617, a human prostate-specific membrane antigen (PSMA)-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 .


Synthesis Analysis

The synthesis of Vipivotide tetraxetan involves three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities . A chemoenzymatic asymmetric synthesis of the (+)-diastereomer was reported in five steps starting from 2,4-dihydroxy-6-iodo-3-methylbenzaldehyde .


Molecular Structure Analysis

Vipivotide tetraxetan is designed with three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities .


Chemical Reactions Analysis

In in vitro studies, vipivotide tetraxetan did not induce CYP1A2, CYP2B6 or CYP3A4 and did not inhibit CYP1A2, CYP2B6 .


Physical And Chemical Properties Analysis

The molecular formula of Vipivotide tetraxetan is C49H71N9O16 and its molecular weight is 1042.14 .

科学的研究の応用

Specific Scientific Field

The specific scientific field of application for Vipivotide tetraxetan is Oncology , particularly in the treatment of Prostate Cancer .

Comprehensive Summary of the Application

Vipivotide tetraxetan, also known as 177 Lu-PSMA-617 , is a radioligand therapeutic agent developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of PSMA-expressing metastatic prostate cancer . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA, a transmembrane enzyme overexpressed in primary and metastatic prostate cancers .

Methods of Application or Experimental Procedures

The compound is administered to patients who have been treated with androgen receptor (AR) pathway inhibition and taxane-based chemotherapy . The lutetium-177 in the compound emits radiation that kills the cancer cells, while the PSMA-617 part of the molecule targets the treatment to the cancer cells by binding to PSMA .

Summary of Results or Outcomes

Based on efficacy results from the phase 3 VISION trial, lutetium Lu 177 vipivotide tetraxetan was approved in the USA on 23 March 2022 for the treatment of adult patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) who have been treated with androgen receptor (AR) pathway inhibition and taxane-based chemotherapy . The approval of Pluvicto (the brand name for lutetium Lu 177 vipivotide tetraxetan) is an important clinical advancement for people with progressing mCRPC, as it can significantly improve survival rates for those who have limited treatment options .

Safety And Hazards

Vipivotide tetraxetan can cause severe and life-threatening myelosuppression, including anemia, thrombocytopenia, leukopenia, and neutropenia . It can also cause severe renal toxicity . Patients should remain well hydrated and urinate frequently before and after administration of Vipivotide tetraxetan to prevent kidney injury .

将来の方向性

Lutetium (177Lu) vipivotide tetraxetan was approved for medical use in the United States in March 2022, and in the European Union in December 2022 . The US Food and Drug Administration (FDA) considers it to be a first-in-class medication . The European Medicines Agency’s (EMA’s) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion, recommending the granting of a marketing authorization for the medicinal product lutetium (177Lu) vipivotide tetraxetan .

特性

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPLHATEXGMQR-VLOIPPKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipivotide tetraxetan

CAS RN

1702967-37-0
Record name Vipivotide tetraxetan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIPIVOTIDE TETRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
356
Citations
SJ Keam - Molecular diagnosis & therapy, 2022 - Springer
… Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO™, formerly … trial, lutetium Lu 177 vipivotide tetraxetan was approved in the … of Lutetium Lu 177 vipivotide tetraxetan leading to this first …
Number of citations: 29 link.springer.com
J Fallah, S Agrawal, H Gittleman, MH Fiero… - Clinical Cancer …, 2023 - AACR
On March 23, 2022, the FDA approved Pluvicto (lutetium Lu 177 vipivotide tetraxetan, also known as 177 Lu-PSMA-617) for the treatment of adult patients with prostate-specific …
Number of citations: 27 aacrjournals.org
H Shah, P Ravi, G Sonpavde… - Expert review of …, 2022 - Taylor & Francis
… approval of 177 Lu-vipivotide tetraxetan. In all, 177 Lu-vipivotide tetraxetan is an exciting new tool … Optimal selection of patients, sequencing of 177 Lu-vipivotide tetraxetan with the other …
Number of citations: 6 www.tandfonline.com
O Al Musaimi, D Al Shaer, F Albericio, BG de la Torre - Pharmaceuticals, 2023 - mdpi.com
… In another study, lutetium 177 Lu vipivotide tetraxetan … Lu vipivotide tetraxetan than cabazitaxel, fewer adverse reactions, and no reported deaths attributed to 177 Lu vipivotide tetraxetan…
Number of citations: 11 www.mdpi.com
F Gonzalez, R Velazquez, B Cherian, R Wendt… - 2023 - Soc Nuclear Med
T3 Introduction: To optimize the Pluvicto intravenous infusion, scintigraphic imaging, and patient-specific radiation safety instructions. Pluvicto® (Lutetium-177 vipivotide textraxetran) is …
Number of citations: 0 jnm.snmjournals.org
K Doherty - Oncology Nursing News, 2023 - go.gale.com
… "Treatment with lutetium Lu 177 vipivotide tetraxetan plus standard of care … vipivotide tetraxetan. These findings strengthen the rationale for use of lutetium Lu 177 vipivotide tetraxetan …
Number of citations: 0 go.gale.com
A Harnden, PL Holston - uspharmacist.com
… with lutetium Lu 177 vipivotide tetraxetan and locate areas in … Approval of lutetium Lu 177 vipivotide tetraxetan is based on … of lutetium Lu 177 vipivotide tetraxetan (7.4 GBq administered …
Number of citations: 0 www.uspharmacist.com
DK Das - 2022 - journals.lww.com
… Sartor: “Without a doubt, lutetium ( 177 Lu) vipivotide tetraxetan is a step forward in phenotypic … Lutetium ( 177 Lu) vipivotide tetraxetan prolonged survival in a prospective randomized …
Number of citations: 0 journals.lww.com
L Alsarag, E Bajric, H Broska, S Frye, C Botkin… - 2023 - Soc Nuclear Med
TS27 Introduction: 177 Lu-PSMA therapy for metastatic castration-resistant prostate cancer is currently approved without the use of post-treatment imaging for localization and/or …
Number of citations: 0 jnm.snmjournals.org
X Liu, GC Fang, H Lu, ZD Shi, ZS Chen… - Drugs of Today …, 2023 - europepmc.org
… Pluvicto (lutetium Lu 177 vipivotide tetraxetan), also known as … Lutetium Lu 177 vipivotide tetraxetan is a radioligand that … drug lutetium Lu 177 vipivotide tetraxetan for the treatment of …
Number of citations: 3 europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。